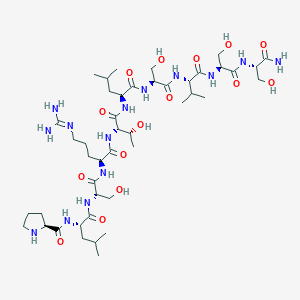

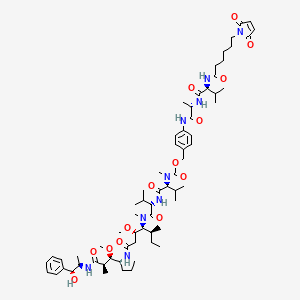

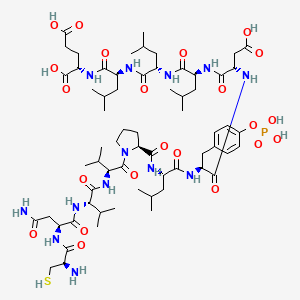

MC-VA-Pabc-mmae

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

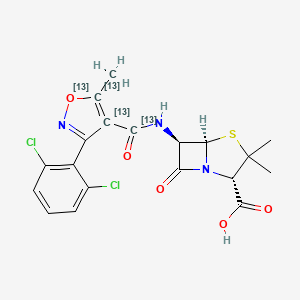

MC-VA-Pabc-mmae is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (MC-VA-Pabc) and a potent microtubule inhibitor, monomethyl auristatin E (MMAE). This compound is designed to target and kill cancer cells by delivering the cytotoxic MMAE directly to the tumor site, minimizing damage to healthy tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MC-VA-Pabc-mmae involves the conjugation of the peptide linker MC-VA-Pabc to MMAE. The peptide linker is synthesized through solid-phase peptide synthesis (SPPS), followed by the attachment of MMAE via a maleimide-thiol reaction. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent degradation of the peptide and MMAE .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions

MC-VA-Pabc-mmae undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group in the peptide linker reacts with thiol groups on MMAE.

Hydrolysis: The peptide linker can be cleaved by proteases, releasing MMAE at the target site

Common Reagents and Conditions

Reagents: Maleimide, thiol-containing compounds, anhydrous solvents.

Conditions: Mild temperatures, anhydrous conditions, and controlled pH to prevent degradation

Major Products

The major product of these reactions is the conjugated compound this compound, which retains the cytotoxic activity of MMAE while being targeted to cancer cells .

Aplicaciones Científicas De Investigación

MC-VA-Pabc-mmae has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide-drug conjugation and linker stability

Biology: Investigated for its ability to selectively target and kill cancer cells in vitro and in vivo

Medicine: Developed as a component of ADCs for cancer therapy, showing promise in preclinical and clinical studies

Industry: Utilized in the production of ADCs for targeted cancer therapy

Mecanismo De Acción

MC-VA-Pabc-mmae exerts its effects by delivering MMAE to cancer cells. The peptide linker is cleaved by proteases in the tumor microenvironment, releasing MMAE. MMAE then binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

MC-VA-Pabc-mmae is unique due to its specific peptide linker and potent cytotoxic payload. Similar compounds include:

MC-Val-Cit-PAB-MMAE: Another ADC linker conjugate with a different peptide linker.

Auristatin-based ADCs: Other ADCs using auristatin derivatives as the cytotoxic payload.

Maytansinoid-based ADCs: ADCs using maytansinoids as the cytotoxic agent.

These compounds share similar mechanisms of action but differ in their linker chemistry and cytotoxic payloads, affecting their stability, efficacy, and toxicity profiles .

Propiedades

Fórmula molecular |

C65H99N9O14 |

|---|---|

Peso molecular |

1230.5 g/mol |

Nombre IUPAC |

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C65H99N9O14/c1-16-41(8)57(49(86-14)36-53(78)73-35-23-26-48(73)59(87-15)42(9)60(80)66-43(10)58(79)46-24-19-17-20-25-46)71(12)64(84)55(39(4)5)70-63(83)56(40(6)7)72(13)65(85)88-37-45-28-30-47(31-29-45)68-61(81)44(11)67-62(82)54(38(2)3)69-50(75)27-21-18-22-34-74-51(76)32-33-52(74)77/h17,19-20,24-25,28-33,38-44,48-49,54-59,79H,16,18,21-23,26-27,34-37H2,1-15H3,(H,66,80)(H,67,82)(H,68,81)(H,69,75)(H,70,83)/t41-,42+,43+,44-,48-,49+,54-,55-,56-,57-,58+,59+/m0/s1 |

Clave InChI |

IQZWSFIVBFLXDH-RKMHKBIWSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)